N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid
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Overview
Description
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C12H18F6N2O4 and a molecular weight of 368.28 g/mol . This compound is known for its unique structure, which includes a cyclobutyl ring and an azetidine ring, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with cyclobutyl amines under specific conditions. One common method includes the use of catalytic amounts of gold (Au) in the presence of 3,5-dichloropyridine N-oxide and methanesulfonic acid . This reaction results in the formation of the desired compound through a series of ring-opening and ring-closing reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified using various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The azetidine ring can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
Cyclobutylamine: A simpler compound with a cyclobutyl ring but lacking the azetidine structure.
Uniqueness
N-(1-Methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid is unique due to its combination of a cyclobutyl ring and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1-methylcyclobutyl)azetidin-3-amine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2C2HF3O2/c1-8(3-2-4-8)10-7-5-9-6-7;2*3-2(4,5)1(6)7/h7,9-10H,2-6H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHWQPJAZVXXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)NC2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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